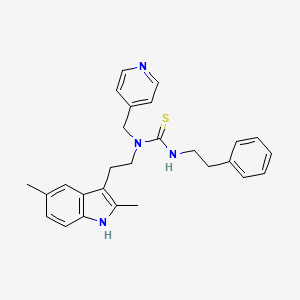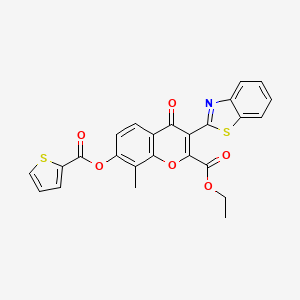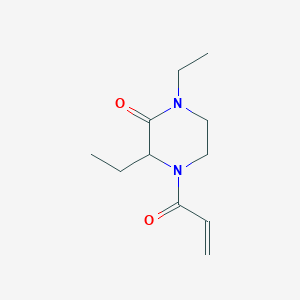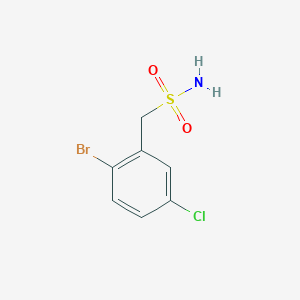![molecular formula C7H18ClN3OS B2432257 1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride CAS No. 2411202-30-5](/img/structure/B2432257.png)
1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea; hydrochloride, also known as S-methylisothiourea (SMT), is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) in response to inflammation and other stimuli. SMT has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Applications De Recherche Scientifique
Synthesis and Application in Chemical Reactions
Synthesis and Evaluation of Antioxidant Activity Urea derivatives, including the mentioned compound, have been synthesized and evaluated for their antioxidant activity. For instance, S. George et al. (2010) described the synthesis of a urea derivative through a series of reactions starting with urea, benzaldehyde, and ethyl acetoacetate. The final compounds were characterized and tested for their antioxidant properties. This study highlights the utility of urea derivatives in synthesizing compounds with potential therapeutic properties, such as antioxidants (George et al., 2010).
Synthesis of Ureas from Carboxylic Acids Another application is demonstrated by Kishore Thalluri et al. (2014), where a mediated Lossen rearrangement was used for the synthesis of ureas from carboxylic acids. The process achieved good yields without racemization under mild and simple conditions, showcasing the chemical versatility and applicability of urea derivatives in synthesizing biologically relevant molecules (Thalluri et al., 2014).
Antibacterial and Antimicrobial Applications The antibacterial and antimicrobial potential of urea derivatives is also noteworthy. M. E. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents. The synthesized compounds were tested for their antibacterial activity, indicating the potential of urea derivatives in the development of new antibacterial treatments (Azab et al., 2013).
Structural Analysis and Material Characterization
Characterization and Stability Analysis M. K. Bharty et al. (2015) conducted a detailed study on the synthesis, spectral characterization, thermal behavior, and antibacterial activity of compounds containing the bis(methylsulfanyl) methylene moiety. This research adds to the understanding of the structural and functional aspects of urea derivatives, emphasizing their stability and potential biological activity (Bharty et al., 2015).
Impurity Analysis in Drug Development Chunyan Hong et al. (2015) explored the separation and characterization of process-related impurities in G004, a novel sulfonylurea derivative. The study developed a stability-indicating HPLC method, providing insights into the purity and stability of urea-based compounds during drug development (Hong et al., 2015).
Catalytic Activities of Metal Complexes In the realm of synthetic bioinorganic chemistry, Bidyut Kumar Kundu et al. (2021) unveiled the urease-like intrinsic catalytic activities of dinuclear nickel complexes. This study demonstrates the catalytic potential of complexes derived from urea derivatives, contributing to the field of biochemistry and organic synthesis (Kundu et al., 2021).
Propriétés
IUPAC Name |
1-[2-(methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3OS.ClH/c1-8-3-4-9-7(11)10-5-6-12-2;/h8H,3-6H2,1-2H3,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECOUQGBZRYVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC(=O)NCCSC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid](/img/structure/B2432175.png)
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2432183.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432185.png)

![N-(3-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2432189.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2432190.png)

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2432193.png)
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2432194.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2432197.png)